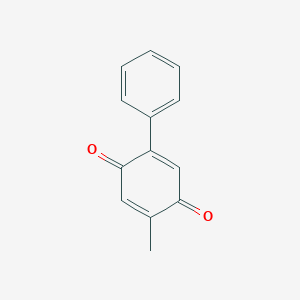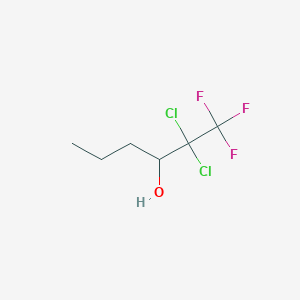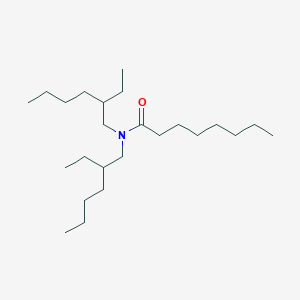
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate is a chemical compound known for its unique structure and properties It consists of a sulfanium ion bonded to a dibenzyl group and a 2-oxocyclopentyl group, with perchlorate as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl(2-oxocyclopentyl)sulfanium perchlorate typically involves the reaction of dibenzyl sulfide with 2-oxocyclopentanone in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dibenzyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl sulfide: Lacks the 2-oxocyclopentyl group and perchlorate ion.
Dibenzyl sulfoxide: Contains a sulfoxide group instead of a sulfanium ion.
Dibenzyl sulfone: Contains a sulfone group instead of a sulfanium ion.
Uniqueness
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate is unique due to the presence of the 2-oxocyclopentyl group and the sulfanium ion, which confer distinct chemical properties and reactivity
Properties
| 111661-63-3 | |
Molecular Formula |
C19H21ClO5S |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
dibenzyl-(2-oxocyclopentyl)sulfanium;perchlorate |
InChI |
InChI=1S/C19H21OS.ClHO4/c20-18-12-7-13-19(18)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17;2-1(3,4)5/h1-6,8-11,19H,7,12-15H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RUHPVBSNGLKOBV-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C(=O)C1)[S+](CC2=CC=CC=C2)CC3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)





